allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.22670545 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research on similar compounds indicates advancements in synthesis techniques. For example, Yadav et al. (2021) developed an efficient one-pot four-component synthesis protocol for methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate derivatives, highlighting a green approach with high yields and simplicity (Yadav et al., 2021). Similarly, Bentya et al. (2011) synthesized new imidazo pyrazolo pyrimidin derivatives by iodocyclization, showcasing innovative synthetic methods for pyrazolo pyrimidine compounds (Bentya et al., 2011).
Crystal Structure Analysis
El Fal et al. (2014) conducted a study on the crystal structure of 4-allylsulfanyl-1H-pyrazolo pyrimidine, offering insights into the structural properties of similar compounds. This research could be relevant for understanding the structural characteristics of allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (El Fal et al., 2014).
Antimicrobial and Anti-biofilm Agents
Suresh et al. (2015) described the synthesis of novel pyrano pyrimidines with antimicrobial and anti-biofilm properties. These findings suggest the potential of pyrimidine derivatives in medical applications, which could extend to the subject compound (Suresh et al., 2015).
Medicinal Chemistry and Drug Efficacy
Thangarasu et al. (2019) explored the synthesis, biological properties, and drug efficacy of novel pyrazoles, emphasizing the significance of pyrazole and pyrimidine derivatives in novel drug discovery. This research indicates the medicinal importance of such compounds (Thangarasu et al., 2019).
Antibacterial Properties
Roth et al. (1989) synthesized alkenyl pyrimidine derivatives showing high in vitro activity against anaerobic organisms, suggesting the antibacterial potential of pyrimidine derivatives (Roth et al., 1989).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. However, a study discusses the quorum sensing signaling system used by bacteria to control the expression of virulence factors and antibiotic resistance . This might suggest potential biological activity for the compound.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. However, Sigma-Aldrich notes that the buyer assumes responsibility to confirm the product’s identity and/or purity . This suggests that caution should be exercised when handling this compound.
Properties
IUPAC Name |
prop-2-enyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-4-6-17-35-22-14-12-20(13-15-22)25-23(18-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-16-5-2)19(3)29-28(34)30-26/h5,7-15,18,26H,2,4,6,16-17H2,1,3H3,(H2,29,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPJPSFKRLDWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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